molecular formula C21H20N4O2S B2864949 N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537667-90-6

N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2864949
CAS No.: 537667-90-6
M. Wt: 392.48
InChI Key: YERSOEJRZOQFDW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a thioacetamide side chain. This compound belongs to a class of molecules designed for selective modulation of Toll-like receptor 4 (TLR4), a critical target in inflammatory and immune responses . The 2,5-dimethylphenyl group at the acetamide terminus and the methyl substituent at position 3 of the pyrimidoindole core are key structural motifs that influence its biological activity and physicochemical properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-12-8-9-13(2)16(10-12)22-17(26)11-28-21-24-18-14-6-4-5-7-15(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERSOEJRZOQFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural differences between the target compound and its analogs:

Compound Name / ID Core Structure Modifications Key Substituents Biological Activity (if reported) Source
Target Compound Pyrimido[5,4-b]indole + thioacetamide 3-methyl, 2,5-dimethylphenyl Presumed TLR4 modulation (by analogy)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (42) Pyrimido[5,4-b]indole + thioacetamide Cyclohexyl, 3-phenyl, 5-methyl TLR4 ligand (selective)
Compound 32 () Pyrimido[5,4-b]indole + thioacetamide 8-amino, 3-phenyl, 5-methyl, cyclohexylamino TLR4 ligand (synthesis confirmed)
N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Pyrimido[5,4-b]indole + thioacetamide 3-(4-ethoxyphenyl), 2,3-dimethylphenyl No direct activity data
2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide Pyrimido[5,4-b]indole + thioacetamide 3-methyl, 4-(trifluoromethoxy)phenyl No direct activity data
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine + thioacetamide (distinct core) 4,6-dimethylpyrimidine, 4-methylpyridin-2-yl Intermediate for bioactive compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in ) could alter electronic density, influencing receptor binding. Phenyl vs. Heteroaromatic Substituents: The 3-phenyl group in compound 42 and the 4-ethoxyphenyl in suggest that aromatic bulk at position 3 is tolerated, while heteroaromatic cores (e.g., pyridine in ) may diversify binding interactions.

Structure-Activity Relationship (SAR) Trends

  • N-Substituents : Cyclohexyl (compound 42 ) vs. aryl groups (target compound) may influence steric hindrance and TLR4 selectivity.
  • Core Methylation : The 3-methyl group in the target compound and compound 42 is conserved, suggesting its role in stabilizing the bioactive conformation.

Physicochemical and Spectral Properties

  • NMR Data : Analogs like compound 32 show characteristic peaks for indole protons (δ 7.04–6.95 ppm) and acetamide CH₂ (δ 3.43 ppm) , consistent with the target compound’s expected spectra.
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₂₆H₃₀N₄O₂S for compound 32 ).
  • Solubility: Lipophilic substituents (e.g., trifluoromethoxy ) may reduce aqueous solubility compared to polar groups (e.g., amino in compound 32).

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